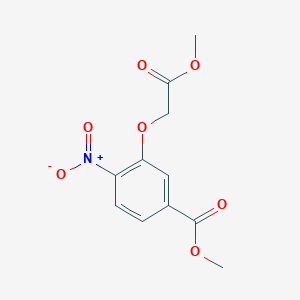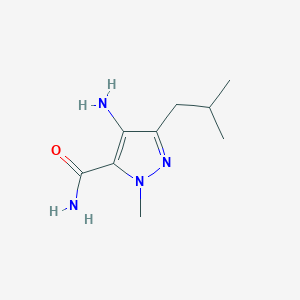
2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine” is a chemical compound with the CAS Number: 1876536-02-5 . It has a molecular weight of 199.36 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2-dimethyl-4-(3-methylbut-2-en-1-yl)thiomorpholine . The InChI code is 1S/C11H21NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h5H,6-9H2,1-4H3 .Physical And Chemical Properties Analysis
The compound is a liquid . It has a molecular weight of 199.36 . The storage temperature is 4 degrees .Scientific Research Applications
Biosorbent for Pesticide Removal
Research highlights the use of lignocellulosic substrates as effective adsorbents for removing pesticides from wastewater, indicating a potential application area for similar chemical structures in environmental cleanup efforts (Boudesocque et al., 2008).
Enantioselective Synthesis
The enantioselective synthesis of 2-substituted thiomorpholin-3-ones presents a method for creating enantiomerically pure compounds, which is crucial in the pharmaceutical industry for the development of drugs with specific activity and lower side effects (Franceschini et al., 2003).
Synthesis of Propargylic Amines
The synthesis of chiral propargylamines with high enantiomeric excess demonstrates the importance of certain chemical structures in facilitating reactions that produce compounds of interest for pharmaceutical applications (Fan & Ma, 2013).
Aminocarbonylations of Aryl Bromides
The use of dimethylformamide as a carbon monoxide source in fast palladium-catalyzed aminocarbonylations highlights a synthetic application relevant to pharmaceutical and organic chemistry, showcasing the versatility of chemical structures in facilitating complex reactions (Wan et al., 2002).
Organic Light-Emitting Diode (OLED) Development
Research on phosphorescent studies of homoleptic cyclometalated iridium(III) complexes underlines the potential application of certain chemical structures in the development of high-efficiency and pure-red emission OLED devices, indicating their significance in materials science and engineering (Tsuboyama et al., 2003).
Safety and Hazards
The compound has been classified with the signal word "Danger" . Hazard statements include H302, H312, H315, H318, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335).
properties
IUPAC Name |
2,2-dimethyl-4-(3-methylbut-2-enyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h5H,6-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCSYYGTKMBBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCSC(C1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine | |
CAS RN |
1876536-02-5 |
Source


|
| Record name | 2,2-dimethyl-4-(3-methylbut-2-en-1-yl)thiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2979495.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2979498.png)

![(5-Methyl-1-phenylpyrazol-4-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2979501.png)

![2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2979503.png)
![N-[5-(2-chloro-4-fluoropyridine-3-sulfonamido)-2-methylphenyl]acetamide](/img/structure/B2979504.png)

![N-cyclohexyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2979506.png)
![1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2979509.png)



![8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2979517.png)